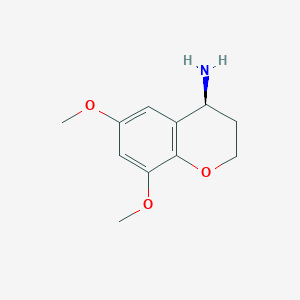

(S)-6,8-Dimethoxychroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(4S)-6,8-dimethoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO3/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m0/s1 |

InChI Key |

SYEDEAMMTKCJOS-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC2=C(C(=C1)OC)OCC[C@@H]2N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)OCCC2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 6,8 Dimethoxychroman 4 Amine

Enantioselective Synthesis Strategies

The direct construction of the chiral amine functionality at the C4 position of the chroman ring with high enantioselectivity is a key challenge. Several approaches have been developed to address this, leveraging asymmetric catalysis, chiral auxiliaries, and stereoselective reactions.

Asymmetric Catalysis in Chiral Chroman-4-amine (B2768764) Formation

Asymmetric catalysis offers a powerful and atom-economical approach to enantiomerically enriched chiral amines. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines derived from the corresponding chroman-4-one is a prominent strategy. nih.govacs.org For instance, iridium complexes in combination with chiral ligands have shown high activity for the asymmetric hydrogenation of N-aryl imines. acs.org Another approach involves asymmetric counteranion-directed catalysis (ACDC), where a chiral anion, often a phosphate, directs the enantioselectivity of a reaction proceeding through a cationic intermediate. wikipedia.org This has been successfully applied in the reduction of iminium ions. wikipedia.org

Furthermore, organocatalysis has emerged as a valuable tool. Chiral phosphoric acids can catalyze the enantioselective reductive amination of ketones, providing a direct route to protected primary amines. nih.gov The development of novel chiral catalysts is crucial for expanding the substrate scope and improving the efficiency and selectivity of these transformations.

Chiral Auxiliary-Mediated Approaches to (S)-6,8-Dimethoxychroman-4-amine

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is widely used in the synthesis of chiral amines. For example, pseudoephedrine and its derivatives, like pseudoephenamine, can be used as chiral auxiliaries to direct the diastereoselective alkylation of enolates derived from amides. nih.govharvard.edu Although this method requires additional steps for the attachment and removal of the auxiliary, it often provides high diastereoselectivity and is a reliable method, particularly in the early stages of drug development. wikipedia.orgharvard.edu

The choice of the chiral auxiliary is critical and can significantly influence the stereochemical course of the reaction. Evans oxazolidinones and camphorsultams are other examples of effective chiral auxiliaries used in asymmetric synthesis. wikipedia.org

Enantioselective Reductive Amination Protocols

Enantioselective reductive amination represents a direct and efficient method for the synthesis of chiral amines from ketones. nih.govrsc.org This one-pot reaction combines a ketone with an amine source and a reducing agent in the presence of a chiral catalyst. Organocatalytic approaches using chiral phosphoric acids have proven effective in the reductive amination of a wide range of ketones, including heterocyclic ones. nih.gov

Biocatalysis, employing enzymes such as reductive aminases (RedAms), offers a green and highly selective alternative. researchgate.net These enzymes can catalyze the direct reductive amination of ketones with various amine nucleophiles under mild reaction conditions, often with excellent enantioselectivity. researchgate.net The development of robust and broadly applicable RedAms is an active area of research.

| Catalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Chiral Phosphoric Acid | Ketone | Protected Primary Amine | High | High | nih.gov |

| Reductive Aminase (RedAm) | Ketone | Primary/Secondary Amine | High | Good to Excellent | researchgate.net |

| Iron-based Catalyst | Ketone | Primary Amine | N/A (focus on chemoselectivity) | Up to 96% | sci-hub.se |

Stereoselective Cyclization Reactions

The stereoselective formation of the chroman ring itself can be a key step in controlling the final stereochemistry. Intramolecular cyclization reactions are particularly powerful in this regard. For example, a Friedel-Crafts-type cationic cyclization can be employed to form the tetralin skeleton, a core structure related to chromans, with high diastereoselectivity. nih.gov

Lewis base catalyzed carbosulfenylation followed by cyclization of cinnamyl aryl ethers can produce enantioenriched 3,4-disubstituted chromans. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric ratios. nih.gov Similarly, intramolecular Stetter reactions catalyzed by enzymes like benzaldehyde (B42025) lyase can lead to the stereoselective formation of chroman-4-ones, which are precursors to the target amine. acs.org

Diastereoselective Synthesis Pathways

In cases where a chiral center is already present in the starting material or is introduced early in the synthesis, diastereoselective reactions can be employed to control the formation of the new stereocenter at the C4 position. The Pomeranz–Fritsch–Bobbitt reaction is a classical method for the synthesis of tetrahydroisoquinolines, and its diastereoselective variants have been used to synthesize related structures with high stereocontrol. nih.govnih.gov

The use of chiral auxiliaries, as discussed previously, inherently leads to diastereoselective transformations. For instance, the addition of a Grignard reagent to a chiral sulfinylimine can proceed with high diastereoselectivity, which is rationalized by a six-membered ring transition state. wikipedia.org The diastereoselectivity of such reactions can often be influenced by the choice of solvent and the presence of additives like lithium chloride. wikipedia.org

Optimization of Reaction Conditions for Stereocontrol and Yield

Fine-tuning reaction parameters is critical for maximizing both the stereoselectivity and the chemical yield of the desired this compound. Key factors that are often optimized include the choice of catalyst, solvent, temperature, and the nature and stoichiometry of reagents and additives.

For instance, in catalytic reductive aminations, the choice of the metal catalyst and the support material can have a profound impact on the reaction outcome. sci-hub.se Solvent polarity can also play a significant role; for example, in some iron-catalyzed reductive aminations, water has been identified as the optimal solvent. sci-hub.se The concentration of the amine source, such as ammonia, is another critical parameter that can influence the selectivity by minimizing side reactions. sci-hub.se

In asymmetric cyclization reactions, additives can be crucial for catalyst turnover and enantioselectivity. nih.gov For example, the use of benzoic acid as an additive in an organocatalytic dihydroquinoline synthesis was found to be superior to sodium acetate. nih.gov The presence of molecular sieves can also be vital for removing water and preventing catalyst deactivation. nih.gov

| Reaction Type | Optimized Parameter | Effect on Outcome | Reference |

| Iron-Catalyzed Reductive Amination | Solvent | Increased polarity (water) improved yield. | sci-hub.se |

| Iron-Catalyzed Reductive Amination | Ammonia Concentration | Influenced yield by reducing self-coupling. | sci-hub.se |

| Organocatalytic Dihydroquinoline Synthesis | Additive | Benzoic acid improved catalyst turnover. | nih.gov |

| Organocatalytic Dihydroquinoline Synthesis | Molecular Sieves | Absence significantly reduced turnover. | nih.gov |

Comprehensive Stereochemical Analysis of S 6,8 Dimethoxychroman 4 Amine

Determination of Absolute Configuration (S-configuration)

The designation '(S)' in (S)-6,8-dimethoxychroman-4-amine specifies the absolute configuration at the C4 carbon, the sole stereogenic center in the molecule. The determination of this configuration is fundamental to its chemical identity. This assignment is typically achieved through methods such as stereoselective synthesis from a precursor of known chirality or through the use of chiroptical techniques. nih.govmdpi.com

One of the definitive methods for establishing absolute configuration is single-crystal X-ray crystallography. However, in the absence of suitable crystals, spectroscopic methods in tandem with computational chemistry are powerful alternatives. nih.gov Specifically, the comparison of experimentally measured circular dichroism (CD) spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations can provide a reliable assignment of the absolute configuration. mdpi.com For chromane (B1220400) derivatives, established helicity rules correlate the sign of the Cotton effect in the CD spectrum to the conformation of the dihydropyran ring, which in turn is dictated by the stereochemistry at C4. nih.gov

Dynamic Stereochemistry and Conformational Studies

The chroman ring system is not planar and exhibits conformational flexibility. The dihydropyran ring typically adopts a half-chair or sofa conformation. For a substituted chroman like this compound, the substituent at the C4 position can exist in either a pseudo-axial or a pseudo-equatorial orientation.

Drawing parallels with studies on substituted cyclohexanes, it is well-established that bulky substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orgopenstax.org Therefore, in this compound, the amine group at C4 is expected to predominantly adopt the pseudo-equatorial position in the most stable conformation. This minimizes steric hindrance with the protons on the heterocyclic ring and the substituent at the C8 position.

The two primary half-chair conformations are in dynamic equilibrium through a ring-flipping process. The energy barrier for this process can be studied using dynamic NMR techniques. Furthermore, the amine group itself can undergo pyramidal inversion, adding another layer to the molecule's dynamic stereochemistry. rsc.org

Advanced Spectroscopic Techniques for Stereochemical Elucidation

A suite of advanced spectroscopic methods is essential for the complete stereochemical characterization of this compound.

NMR spectroscopy is an indispensable tool for elucidating the structure and conformation of organic molecules in solution.

Expected ¹H NMR Data: The proton NMR spectrum would provide key information. The aromatic protons at C5 and C7 would appear as distinct signals, with their chemical shifts influenced by the electron-donating methoxy (B1213986) groups. The protons of the two methoxy groups at C6 and C8 would likely appear as sharp singlets. The protons on the heterocyclic ring (at C2, C3, and C4) would exhibit complex splitting patterns due to geminal and vicinal coupling. The coupling constants between the C3 and C4 protons would be particularly informative for determining the relative orientation (cis/trans) of the amine group.

Expected ¹³C NMR Data: The carbon-13 NMR spectrum would show distinct resonances for each carbon atom. The chemical shifts of the aromatic carbons would be influenced by the methoxy substituents. The C4 carbon, bearing the amine group, would have a characteristic chemical shift. DFT calculations are often used to predict ¹³C chemical shifts, which can then be compared with experimental data for structure confirmation. mdpi.com

Expected ¹⁵N NMR Data: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the nitrogen atom in the amine group. The chemical shift would be sensitive to protonation state and hydrogen bonding.

Interactive Data Table: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: This table is based on general principles and data from analogous compounds, not on direct experimental measurement for the specified molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~4.2 - 4.4 (m) | ~65 |

| C3 | ~1.9 - 2.2 (m) | ~30 |

| C4 | ~4.0 - 4.2 (m) | ~50 |

| C4a | - | ~115 |

| C5 | ~6.4 (d) | ~100 |

| C6 | - | ~158 |

| C7 | ~6.5 (d) | ~103 |

| C8 | - | ~155 |

| C8a | - | ~145 |

| 6-OCH₃ | ~3.8 (s) | ~56 |

| 8-OCH₃ | ~3.9 (s) | ~56 |

| NH₂ | Variable (broad s) | - |

Two-dimensional NMR techniques are crucial for unambiguous signal assignment and for studying dynamic processes. Exchange Spectroscopy (EXSY) is particularly valuable for investigating conformational exchange. ucl.ac.ukyoutube.com

An EXSY experiment on this compound could potentially detect the ring-flipping equilibrium between the two half-chair conformations. Cross-peaks in the EXSY spectrum would indicate chemical exchange between protons that change their magnetic environment during the conformational change (e.g., a proton moving from a pseudo-axial to a pseudo-equatorial position). The rate of this exchange can be quantified by analyzing the intensities of the cross-peaks and diagonal peaks, providing insight into the energy barrier of the conformational inversion. ucl.ac.uk

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left and right circularly polarized light and are exceptionally sensitive to the stereochemistry of chiral molecules.

For chromane derivatives, a well-established empirical helicity rule correlates the conformation of the dihydropyran ring with the sign of the Cotton effect observed in the ¹Lb band (around 270-300 nm) of the CD spectrum. nih.gov A positive Cotton effect in this region is typically associated with M-helicity (a left-handed screw sense) of the heterocyclic ring, while a negative Cotton effect corresponds to P-helicity (a right-handed screw sense). nih.gov

For this compound, with the amine group likely in a pseudo-equatorial position, the dihydropyran ring is forced into a specific helicity. By measuring the CD spectrum and comparing the sign of the Cotton effect to the established rule, the (S)-configuration can be confirmed. TD-DFT calculations can further bolster this assignment by simulating the CD spectrum for the (S)-enantiomer and comparing it to the experimental data. mdpi.com

Interactive Data Table: Expected Chiroptical Data for Chromane Derivatives

| Chromane Derivative Stereochemistry | Expected Helicity of Dihydropyran Ring | Expected Sign of Cotton Effect (¹Lb band) |

| (S)-configuration at C4 | P-helicity | Negative |

| (R)-configuration at C4 | M-helicity | Positive |

Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. This differential absorption, or CD signal, is exquisitely sensitive to the spatial arrangement of atoms and chromophores within the molecule.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that provides information about the stereochemistry of a molecule by measuring the change in optical rotation as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral compound, particularly when a chromophore is present near the stereogenic center.

The shape of the ORD curve, specifically the presence and sign of Cotton effects (peaks and troughs), is characteristic of the enantiomer. For this compound, the chroman ring system would be the primary contributor to the ORD spectrum. A plain curve, where the rotation continuously increases or decreases with shorter wavelength, or a more complex curve with distinct Cotton effects, would be observed depending on the proximity of electronic absorption bands.

General studies on the rotatory dispersion of amines indicate that the environment of the amino group significantly influences the optical rotation. Factors such as the solvent and pH can alter the ionization state of the amine, thereby affecting the ORD spectrum.

| Parameter | Description |

| Specific Rotation ([α]) | A measure of the rotation of plane-polarized light by a solution of the chiral compound. |

| Wavelength (λ) | The wavelength of light at which the optical rotation is measured. |

| Cotton Effect | The characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. |

X-ray Crystallography for Solid-State Stereostructure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including the absolute configuration of chiral centers, can be obtained.

For this compound, a successful X-ray crystallographic analysis would provide precise information on bond lengths, bond angles, and the conformation of the chroman ring system. This would unequivocally confirm the (S) configuration at the C4 position. The solid-state conformation, including the orientation of the methoxy groups and the amino group, would also be revealed. While crystallographic data for the specific title compound is not publicly available, related structures have been successfully analyzed using this technique.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Flack Parameter | A parameter used to confirm the absolute configuration of a chiral crystal structure. |

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation of enantiomers and the determination of enantiomeric purity. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

The assessment of the enantiomeric purity of this compound would typically involve developing an HPLC method using a suitable chiral column. The choice of the CSP is critical and often involves screening various types of chiral phases (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based) to achieve optimal separation.

The mobile phase composition, flow rate, and column temperature are optimized to maximize the resolution between the enantiomeric peaks. The enantiomeric excess (% ee) of a sample of this compound can be accurately quantified by comparing the peak areas of the two enantiomers in the chromatogram. The development of such methods is a standard procedure in the analysis of chiral compounds.

| HPLC Parameter | Description |

| Chiral Stationary Phase (CSP) | The type of chiral column used for the separation. |

| Mobile Phase | The solvent system used to elute the compounds. |

| Retention Time (tR) | The time it takes for each enantiomer to pass through the column. |

| Resolution (Rs) | A measure of the degree of separation between the two enantiomeric peaks. |

| Enantiomeric Excess (% ee) | The percentage of one enantiomer in excess of the other. |

Chemical Reactivity and Reaction Mechanisms of S 6,8 Dimethoxychroman 4 Amine

Fundamental Reaction Pathways of the Chroman-4-amine (B2768764) Core

The chroman-4-amine scaffold possesses inherent reactivity derived from its heterocyclic nature. The core structure, a dihydropyran ring fused to a benzene (B151609) ring, has specific sites susceptible to chemical transformation. One of the fundamental reaction pathways, particularly evident in the related chromone (B188151) systems, involves nucleophilic attack at the C2 position. This can lead to the opening of the pyran ring. researchgate.net In the case of chroman-4-amine, while the saturated pyran ring is more stable than the pyrone ring of chromones, the ether linkage remains a potential site for cleavage under harsh acidic conditions.

The benzylic C4 position, bearing the amine group, is also a site of reactivity. Its proximity to the aromatic ring and the heteroatom influences the stability of intermediates formed during reactions.

Transformations Involving the Amine Functionality

The primary amine group at the C4 position is the most prominent functional group and a focal point of the molecule's reactivity. As a potent nucleophile, it readily participates in a wide range of standard amine reactions. uomustansiriyah.edu.iqmsu.educhemguide.co.uk These transformations allow for the synthesis of a diverse library of derivatives by modifying this functional handle.

Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amides. This is often used to protect the amine group or to introduce new functionalities. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Nucleophilic substitution reaction with alkyl halides. This reaction can be difficult to control, often leading to overalkylation and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com Reductive amination offers a more controlled method for synthesizing N-alkylated derivatives. kocw.or.kr

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

The table below summarizes these key reactions.

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Reductive Amination | Acetone, NaBH₃CN | N-isopropylamine |

| Schiff Base Formation | Benzaldehyde (B42025) | Imine (N-benzylidene) |

Reactivity of the Dimethoxy-Substituted Aromatic Ring

The aromatic portion of (S)-6,8-Dimethoxychroman-4-amine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two methoxy (B1213986) groups. Methoxy groups are strong electron-donating groups (EDGs) that increase the electron density of the benzene ring, making it more nucleophilic. lkouniv.ac.inlibretexts.org Both the -OCH₃ at C6 and the -OCH₃ at C8 are ortho-, para-directing substituents. organicchemistrytutor.com

The combined influence of these two groups must be considered to predict the site of substitution. masterorganicchemistry.comlibretexts.org

The 6-methoxy group directs incoming electrophiles to the C5 (ortho) and C7 (para) positions.

The 8-methoxy group directs incoming electrophiles to the C7 (ortho) position.

The directing effects are reinforcing, strongly activating the C5 and C7 positions for electrophilic attack. The C7 position is activated by both methoxy groups (para to the 6-OCH₃ and ortho to the 8-OCH₃), while the C5 position is activated primarily by the 6-OCH₃ group (ortho). This makes the aromatic ring significantly more reactive than unsubstituted benzene. wikipedia.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In electrophilic aromatic substitution reactions, the regioselectivity is dictated by the powerful activating effects of the two methoxy groups. The C7 position is generally the most favored site for substitution because it benefits from the stabilizing electronic effects of both the 6-methoxy (para) and 8-methoxy (ortho) groups. The C5 position is the next most likely site, being ortho to the 6-methoxy group. Substitution at C5 may be subject to steric hindrance from the adjacent 6-methoxy group. masterorganicchemistry.com

The following table outlines the predicted selectivity for an incoming electrophile (E⁺).

| Position | Activation by 6-OCH₃ | Activation by 8-OCH₃ | Predicted Outcome |

| C5 | Ortho (Activating) | Meta (No effect) | Major/Minor Product |

| C7 | Para (Activating) | Ortho (Activating) | Major Product |

Stereoselectivity: The existing chiral center at the C4 position, with its defined (S)-configuration, can influence the stereochemical outcome of reactions at other sites, a phenomenon known as diastereoselectivity. For transformations involving the creation of a new stereocenter, the amine group at C4 can sterically hinder the approach of reagents from one face of the molecule, favoring attack from the less hindered face. While specific studies on this molecule are limited, research on analogous chiral chroman systems demonstrates that the pre-existing stereochemistry of the heterocyclic ring effectively directs the formation of new stereocenters. nih.govmdpi.comchemrxiv.orgchemrxiv.org

Mechanistic Investigations of Novel Reactions

While specific mechanistic studies on this compound are not widely published, the reactivity of the broader chromone and amine classes has been investigated in detail. Analogous mechanisms provide insight into potential complex transformations.

One relevant mechanism is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. wikipedia.orgresearchgate.net This mechanism is observed in nucleophilic substitutions on heterocyclic rings, such as pyrimidines. scispace.com It involves the initial addition of a nucleophile (like an amide) to the ring, followed by cleavage (opening) of the heterocyclic ring to form an open-chain intermediate. Subsequent rotation and ring closure displace a leaving group to form the final product. wikipedia.org This type of pathway could be envisioned for chroman derivatives under specific conditions with strong nucleophiles.

Another relevant mechanistic process is the Aza-Michael addition . commonorganicchemistry.comorganic-chemistry.org In this reaction, a nitrogen nucleophile (like the amine in the title compound) adds to an α,β-unsaturated carbonyl compound. Detailed theoretical and experimental studies have elucidated the mechanism, including the initial C-N bond formation and subsequent proton transfer steps, which can be influenced by catalysts and solvents. researchgate.netwhiterose.ac.uk

Chemical Stability and Degradation Pathways (excluding safety profiles)

The chemical stability of this compound is determined by its constituent functional groups. Several degradation pathways are plausible under specific environmental conditions, excluding metabolic or toxicological transformations.

Oxidation: Primary amines are susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of various degradation products, including imines, nitroso compounds, or further oxidized species. The highly activated aromatic ring is also susceptible to oxidative degradation, which can lead to ring-opening. chemrxiv.org

Hydrolysis: The ether linkages at C1 (in the pyran ring) and on the aromatic ring (methoxy groups) are generally stable. However, under strongly acidic conditions and elevated temperatures, they can undergo hydrolytic cleavage.

Photolysis: Aromatic compounds, especially those with electron-donating groups, can absorb UV light. This can lead to photolytic degradation, where the absorbed energy initiates bond cleavage, potentially leading to complex mixtures of degradation products. pharmacy180.com

These pathways represent potential routes of chemical breakdown based on the inherent reactivity of the molecule's functional groups.

Synthesis and Characterization of S 6,8 Dimethoxychroman 4 Amine Derivatives and Analogs

Rational Design Principles for Structural Modification

The design of derivatives of (S)-6,8-dimethoxychroman-4-amine is guided by established principles of medicinal chemistry to optimize interactions with biological targets. openmedicinalchemistryjournal.comresearchgate.net Key strategies include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. acs.orgacs.orgnih.govnih.govnih.gov For chroman-based compounds, research has shown that modifications at various positions, including the 2-, 6-, and 8-positions, can significantly impact their inhibitory potency and selectivity. acs.orgnih.gov For instance, the introduction of larger, electron-withdrawing groups at the 6- and 8-positions of the chroman ring has been found to be favorable in certain contexts. acs.orgnih.govnih.gov

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. In the context of the chroman core, this could involve replacing the oxygen atom with sulfur or other heteroatoms, or altering the substitution pattern on the aromatic ring to modulate electronic and steric properties.

Conformational Restriction: By introducing cyclic structures or other rigidifying elements, the conformational flexibility of a molecule can be reduced. This can lead to a more favorable binding entropy and increased affinity for a specific target. A "ring-close" strategy has been employed in the design of some chroman derivatives to achieve this conformational restriction. nih.gov

Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations are powerful tools for predicting how a ligand will bind to its target receptor. openmedicinalchemistryjournal.comacs.orgnih.gov These methods help in visualizing the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that can be optimized through structural modifications. acs.org For example, docking studies of chroman-4-one analogues have revealed that carbonyl oxygens can form crucial hydrogen bonds with specific amino acid residues in the target protein. acs.org

Synthetic Routes to Diverse Derivatives

A variety of synthetic methods are employed to generate a library of this compound derivatives with diverse structural features.

The primary amine group at the 4-position of the chroman ring is a key handle for introducing a wide range of substituents. Common N-substitution reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This allows for the introduction of various alkyl and aryl groups.

Reductive Amination: The reaction of the amine with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, is a versatile method for preparing N-alkyl and N-arylalkyl derivatives. core.ac.uknih.gov This approach has been used to synthesize a library of gem-dimethylchroman-4-amine compounds. core.ac.uk

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively.

These reactions enable the systematic exploration of the chemical space around the amine functionality, allowing for the fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and steric bulk.

Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can be used to introduce various functional groups, such as halogens, nitro groups, and alkyl groups, onto the benzene (B151609) ring of the chroman scaffold. These substituents can influence the electronic nature of the ring and provide additional points for interaction with biological targets.

Modification of the Pyran Ring: The pyran ring can be altered through various reactions. For example, the carbonyl group in chroman-4-one precursors can be reduced to a hydroxyl group, which can then be further modified or eliminated. acs.org Dehydration of the resulting alcohol can lead to the formation of the corresponding 2H-chromene. acs.orgnih.gov

Synthesis of Fused-Ring Analogs: More complex analogs can be synthesized by fusing additional rings to the chroman core. For instance, chroman-fused tetralins have been prepared as B-ring-modified analogues of natural products. nih.gov

The introduction of new stereocenters into the molecule can lead to diastereomers with distinct biological activities and pharmacological profiles. youtube.com This can be achieved through several stereoselective synthetic methods:

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can direct the formation of a specific stereoisomer. For example, cinchona-alkaloid-based organocatalysts have been used for the asymmetric synthesis of chroman derivatives via intramolecular oxy-Michael addition. rsc.org

Domino Reactions: A highly enantio- and diastereoselective method for the synthesis of functionalized chromanes has been achieved through an organocatalytic domino Michael/hemiacetalization reaction. scispace.com

Diastereoselective Reductions: The reduction of a prochiral ketone, such as in a chroman-4-one precursor, can be performed using chiral reducing agents to favor the formation of one diastereomeric alcohol over the other.

The ability to control the stereochemistry at multiple centers is crucial for exploring the three-dimensional space of the target's binding pocket and identifying the optimal stereoisomer.

Structure-Mechanism Relationship Studies at the Molecular Level

Understanding the relationship between the structure of a compound and its mechanism of action at the molecular level is critical for rational drug design. openmedicinalchemistryjournal.com For this compound derivatives, this involves a combination of experimental and computational approaches:

Binding Assays: These assays are used to determine the affinity of the synthesized derivatives for their biological target. nih.gov By comparing the binding affinities of a series of related compounds, a structure-activity relationship can be established. nih.gov

Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays are performed to measure the potency of the compounds as inhibitors. nih.gov These studies can provide valuable information about the mode of inhibition (e.g., competitive, non-competitive).

Molecular Docking and Dynamics: As mentioned earlier, computational modeling provides insights into the binding mode of the ligands. openmedicinalchemistryjournal.comacs.orgnih.gov These studies can help to explain the observed SAR and guide the design of new, more potent analogs. For instance, molecular dynamics simulations can predict the relative binding free energies of different stereoisomers, as has been shown for some chroman derivatives where the (R)-enantiomer was predicted to have superior activity over the (S)-enantiomer. nih.gov

By integrating data from these different approaches, a comprehensive understanding of the structure-mechanism relationship can be developed, facilitating the design of improved therapeutic agents.

Spectroscopic and Analytical Characterization of Novel Derivatives

The unambiguous characterization of newly synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for elucidating the structure of organic molecules. nih.gov These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the expected structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which confirms their elemental composition. nih.gov

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized compounds. bldpharm.com

Chiral Chromatography: For compounds with multiple chiral centers, chiral HPLC is essential to separate and quantify the different stereoisomers.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry. nih.gov

Below is a table summarizing the characterization data for representative this compound derivatives.

| Compound Name | Molecular Formula | Method of Synthesis | Key Spectroscopic Data |

| This compound | C₁₁H₁₅NO₃ | Not specified | NMR, HPLC, LC-MS, UPLC data available. bldpharm.com |

| N-Acyl-(S)-6,8-dimethoxychroman-4-amine | Varies | Acylation | Appearance of new amide carbonyl signal in 13C NMR and IR spectra. |

| N-Alkyl-(S)-6,8-dimethoxychroman-4-amine | Varies | Reductive Amination | Disappearance of aldehyde/ketone signals and appearance of new alkyl signals in 1H NMR. |

Computational Chemistry and in Silico Modeling of S 6,8 Dimethoxychroman 4 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.govnajah.edu DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules. walisongo.ac.id These calculations would provide a fundamental understanding of the intrinsic properties of (S)-6,8-Dimethoxychroman-4-amine.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Value | ELUMO - EHOMO; indicates chemical reactivity |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. walisongo.ac.id It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different electrostatic potential values:

Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. walisongo.ac.idwolfram.com

Blue: Indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. walisongo.ac.idwolfram.com

Green/Yellow: Represents areas with neutral or near-zero potential. walisongo.ac.id

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine group, identifying these as sites for electrophilic interaction. Positive potential (blue) might be localized around the amine hydrogens. This analysis is crucial for understanding non-covalent interactions and recognizing sites for potential hydrogen bonding. nih.gov

Vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies of the fundamental vibrational modes of a molecule. nih.gov The results are then compared with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, to confirm the molecular structure and assign specific vibrational bands. nih.govnih.gov

For this compound, this analysis would predict the wavenumbers for key functional group vibrations, such as:

N-H stretching and bending in the amine group.

C-O stretching in the ether and methoxy groups.

C-H stretching in the aromatic and aliphatic portions.

Vibrations of the chromane (B1220400) ring system.

A good agreement between calculated and experimental spectra validates the optimized molecular geometry. researchgate.netmdpi.com

A sample data table from a vibrational analysis would appear as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | Value | Value | Amine N-H symmetric stretch |

| ν(C-O-C) stretch | Value | Value | Ether asymmetric stretch |

| δ(CH₂) scissoring | Value | Value | Methylene group bending |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, which is also known as hyperconjugation. nih.gov

The key output of NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy of a donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater molecular stability. nih.govresearchgate.net For this compound, NBO analysis would reveal:

The delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the chromane ring.

The stability conferred by these intramolecular charge-transfer events. nih.gov

The nature of hydrogen bonding interactions. nih.gov

The first hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β₀ values are of interest for applications in optoelectronics. DFT calculations can reliably predict these values. nih.gov The calculation involves determining the components of the hyperpolarizability tensor. A high value is often associated with molecules that have a significant charge transfer character, typically arising from strong electron-donating and electron-accepting groups connected by a π-conjugated system. Analysis of this compound would determine its potential as an NLO material.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

While quantum chemical calculations are typically performed on a single, static conformation, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. wisc.edu

For this compound, MD simulations would be used to:

Explore its conformational landscape to identify the most stable three-dimensional structures.

Analyze the flexibility of the chromane ring and the orientation of the methoxy and amine substituents.

Simulate its behavior in different environments, such as in a solvent, to understand how intermolecular interactions affect its stability and conformation.

This information is vital for understanding how the molecule might interact with biological targets or other molecules in a real-world system.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in elucidating the binding mode of potential drug candidates and in screening large libraries of compounds for their ability to interact with a specific biological target.

The prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a cornerstone of molecular docking. Various software programs, such as AutoDock and ArgusLab, are employed to carry out these predictions. These programs utilize scoring functions that take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonding.

In studies of related chromene derivatives, docking protocols have been successfully applied to predict the binding affinity of these compounds to various biological targets, including receptors implicated in cancer and inflammation. For instance, in silico analyses of 4-phenyl-4H-chromene analogues have demonstrated the utility of programs like AutoDock and ArgusLab in ranking compounds based on their predicted binding scores. globalresearchonline.netresearchgate.net These studies often reveal that substituted analogues can exhibit higher docking scores compared to the parent compound, indicating potentially enhanced biological activity. globalresearchonline.net The final assessment of drug-likeness and related parameters further aids in confirming the potential oral activity of the designed compounds. globalresearchonline.net

Table 1: Illustrative Docking Scores for 4-Phenyl-4H-chromene Analogues Against Various Receptors

| Compound | Target Receptor | Docking Score (kcal/mol) |

| CS4 | Tubulin | -8.17 |

| CS5 | Estrogen Receptor | -6.76 |

| Standard Drug | Respective Target | Lower than analogues |

Note: This data is for 4-phenyl-4H-chromene analogues and is presented for illustrative purposes to demonstrate the application of binding affinity prediction methodologies. globalresearchonline.net

Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-receptor complex. These models are crucial for identifying the specific amino acid residues within the binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in the molecular docking of chroman-4-one analogues into a homology model of Sirtuin 2 (SIRT2), key interactions were identified. The carbonyl oxygens of the chroman-4-one core were observed to form hydrogen bonds with a glutamine residue (Gln142). acs.org Additionally, methyl groups on the analogues were positioned within a small hydrophobic pocket, highlighting the importance of hydrophobic interactions in the binding of these compounds. acs.org The identification of such key interacting residues provides a roadmap for the rational design of new derivatives with improved affinity and selectivity.

Table 2: Common Interacting Residues for Chroman Derivatives from Molecular Docking Studies

| Chroman Analogue | Target Protein | Key Interacting Residues | Type of Interaction |

| Chroman-4-one | SIRT2 | Gln142 | Hydrogen Bond |

| Chroman-4-one | SIRT2 | (Hydrophobic Pocket) | Hydrophobic Interaction |

Note: This data is derived from studies on chroman-4-one analogues and serves to illustrate the types of interactions identified through molecular docking. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to guide the optimization of lead structures.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.

S 6,8 Dimethoxychroman 4 Amine As a Chiral Building Block in Asymmetric Synthesis

Utilization in Stereoselective Organic Transformations

No specific examples of stereoselective organic transformations utilizing (S)-6,8-Dimethoxychroman-4-amine as a key chiral building block have been found in the reviewed literature. General methodologies for the synthesis and application of chiral chroman-4-amines exist, but specific studies detailing the reactivity, substrate scope, and stereoselectivity of this particular dimethoxy-substituted derivative are not available.

Design and Application in Chiral Ligands and Organocatalysts

There is no available research detailing the design, synthesis, or application of chiral ligands or organocatalysts derived from this compound. While the primary amine functionality and the chiral center suggest its potential for such applications, no studies have been published that demonstrate its incorporation into catalytic systems and the subsequent performance of these catalysts in asymmetric reactions.

Contribution to the Synthesis of Complex Chiral Molecules

The role of this compound as a chiral building block in the total synthesis of complex, naturally occurring or medicinally relevant chiral molecules has not been documented in the scientific literature. Searches for its inclusion in synthetic pathways leading to specific target molecules did not yield any results.

Enantiopurity Maintenance and Transfer in Multistep Syntheses

There is no published data concerning the maintenance and transfer of enantiopurity of this compound throughout multistep synthetic sequences. Studies that would provide information on the stereochemical stability of this compound under various reaction conditions, and its ability to effectively transfer its chirality to subsequent products, are not available.

Molecular Interaction and Enzymatic Transformation Studies of S 6,8 Dimethoxychroman 4 Amine in Vitro

Identification and Characterization of Molecular Targets In Vitro

Comprehensive in vitro studies are essential to elucidate the mechanism of action of a compound by identifying its molecular targets, understanding its binding characteristics, and characterizing its influence on protein function.

Receptor Binding Studies at the Molecular Level

In Vitro Enzymatic Metabolism Pathways

The metabolic fate of a compound is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro metabolism studies using liver microsomes, hepatocytes, and recombinant enzymes are standard approaches to identify the major metabolic pathways.

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation In Vitro

Specific data on the biotransformation of (S)-6,8-Dimethoxychroman-4-amine by cytochrome P450 (CYP) enzymes is not available. For many xenobiotics, CYP enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are the primary drivers of Phase I metabolism. Potential metabolic pathways for this compound could include:

O-demethylation: Removal of one or both methyl groups from the methoxy (B1213986) substituents on the chroman ring.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other positions on the molecule.

N-deamination: Removal of the amine group, potentially followed by further oxidation.

To determine the specific CYP isoforms involved, studies would typically involve incubating the compound with individual recombinant human CYP enzymes and analyzing for metabolite formation. Chemical inhibition studies using isoform-specific inhibitors in human liver microsomes would further clarify the contribution of each CYP enzyme.

Glucuronidation and Other Conjugation Reactions In Vitro (e.g., UGT Enzymes)

Information regarding the Phase II conjugation of this compound, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), is currently absent from the scientific literature. The primary amine group of the compound represents a potential site for N-glucuronidation. UGTs, such as members of the UGT1A and UGT2B families, are responsible for catalyzing the transfer of glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion. In vitro experiments using human liver microsomes or recombinant UGT enzymes would be necessary to determine if this compound or its Phase I metabolites are substrates for glucuronidation or other conjugation reactions like sulfation.

Identification of In Vitro Metabolites and Their Chemical Structures

The in vitro metabolism of this compound has been investigated to elucidate the potential biotransformation pathways of this compound. While direct experimental data on the specific metabolites of this compound is limited in published literature, the metabolic fate can be predicted based on established enzymatic reactions for structurally related compounds. The primary metabolic transformations anticipated for molecules containing dimethoxy-substituted aromatic rings and a primary amine within a chroman scaffold include O-demethylation, aromatic hydroxylation, and modifications of the amine group.

Studies on the biotransformation of various aromatic compounds have shown that O-demethylation is a common metabolic pathway. nih.govnih.gov For this compound, this would involve the enzymatic removal of one or both methyl groups from the methoxy substituents at the C6 and C8 positions of the chroman ring. This process is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. The resulting metabolites would be mono-hydroxylated and di-hydroxylated chroman derivatives.

Furthermore, hydroxylation of the aromatic ring is another well-documented metabolic pathway for aromatic compounds. nih.gov This reaction, also mediated by CYP enzymes, could introduce a hydroxyl group at available positions on the benzene (B151609) ring of the chroman structure.

The primary amine group at the C4 position is also a potential site for metabolic modification. Common metabolic pathways for primary amines include N-oxidation and deamination. Deamination would lead to the formation of a ketone at the C4 position, resulting in the corresponding chromanone derivative.

Based on these established metabolic principles, the following table outlines the potential in vitro metabolites of this compound.

Table 1: Potential In Vitro Metabolites of this compound

| Metabolite Name | Chemical Structure |

| (S)-4-amino-8-methoxychroman-6-ol |  |

| (S)-4-amino-6-methoxychroman-8-ol |  |

| (S)-4-aminochroman-6,8-diol |  |

| (S)-4-amino-6,8-dimethoxychroman-7-ol |  |

| 6,8-dimethoxychroman-4-one |  |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.